molecular formula C14H10Br2Cl2 B13759023 Benzene, 1,1'-(2,2-dichloroethylidene)bis(4-bromo- CAS No. 5216-53-5

Benzene, 1,1'-(2,2-dichloroethylidene)bis(4-bromo-

Cat. No.: B13759023
CAS No.: 5216-53-5
M. Wt: 408.9 g/mol
InChI Key: MSDAPZFVDNVKJQ-UHFFFAOYSA-N
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Description

Benzene, 1,1’-(2,2-dichloroethylidene)bis(4-bromo-) is an organic compound with the molecular formula C14H12Cl2Br2. This compound is characterized by the presence of two benzene rings connected by a 2,2-dichloroethylidene bridge, with each benzene ring substituted by a bromine atom at the para position. It is a derivative of benzene and is known for its unique chemical properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1,1’-(2,2-dichloroethylidene)bis(4-bromo-) typically involves the reaction of 4-bromobenzene with 2,2-dichloroethane under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as aluminum chloride (AlCl3), which facilitates the formation of the 2,2-dichloroethylidene bridge between the benzene rings. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In industrial settings, the production of Benzene, 1,1’-(2,2-dichloroethylidene)bis(4-bromo-) is scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and flow rates, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and recrystallization, further enhances the purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1,1’-(2,2-dichloroethylidene)bis(4-bromo-) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the dichloroethylidene bridge to an ethylidene bridge.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the benzene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Ethylidene-bridged derivatives.

    Substitution: Various substituted benzene derivatives, depending on the reagents used.

Scientific Research Applications

Benzene, 1,1’-(2,2-dichloroethylidene)bis(4-bromo-) has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of specialty chemicals, dyes, and materials with unique properties.

Mechanism of Action

The mechanism of action of Benzene, 1,1’-(2,2-dichloroethylidene)bis(4-bromo-) involves its interaction with molecular targets, such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their structure and function. The dichloroethylidene bridge and bromine substituents play a crucial role in determining the compound’s reactivity and specificity towards different molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • Benzene, 1,1’-(2,2-dichloroethylidene)bis(4-ethyl-)
  • Benzene, 1,1’-(2,2-dichloroethylidene)bis(4-methyl-)
  • Benzene, 1,1’-(2,2-dichloroethylidene)bis(4-chloro-)

Uniqueness

Benzene, 1,1’-(2,2-dichloroethylidene)bis(4-bromo-) is unique due to the presence of bromine atoms, which impart distinct chemical and physical properties. The bromine substituents enhance the compound’s reactivity in electrophilic aromatic substitution reactions and influence its interactions with biological targets. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

5216-53-5

Molecular Formula

C14H10Br2Cl2

Molecular Weight

408.9 g/mol

IUPAC Name

1-bromo-4-[1-(4-bromophenyl)-2,2-dichloroethyl]benzene

InChI

InChI=1S/C14H10Br2Cl2/c15-11-5-1-9(2-6-11)13(14(17)18)10-3-7-12(16)8-4-10/h1-8,13-14H

InChI Key

MSDAPZFVDNVKJQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)Br)C(Cl)Cl)Br

Origin of Product

United States

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